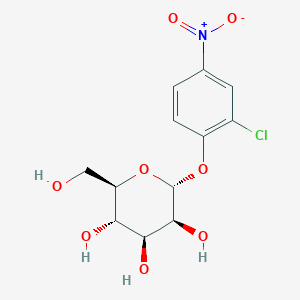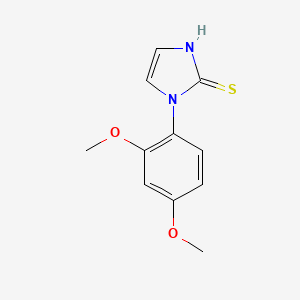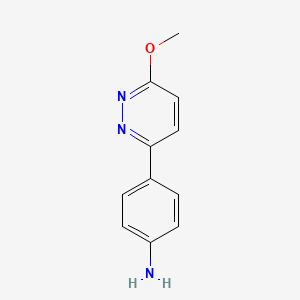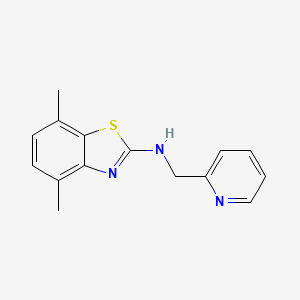
(4-(N-Methylsulfamoyl)phenyl)boronic acid
Overview
Description
“(4-(N-Methylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO4S . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a phenyl group attached to a boronic acid group, which in turn is attached to a methylsulfamoyl group . The exact structure can be determined using spectroscopic methods.Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions . For example, it can be used in Suzuki-type Pd(0) coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.035 Da . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid-functionalized materials are increasingly used for the selective enrichment of cis-diol containing molecules. This application is crucial in the fields of separation, sensing, imaging, diagnostics, and drug delivery. The compound’s ability to selectively recognize cis-diols through a reversible covalent reaction allows for the development of pH-responsive materials. These materials have been applied for the enrichment of nucleosides, catechols, saccharides, and glycoproteins, improving detection sensitivity and accuracy .
Blood Sugar Sensing
The compound has been utilized in the synthesis of functionalized carbon dots for rapid fluorescent sensing of glucose in blood. This application is significant for non-invasive blood sugar monitoring, which is a critical aspect of diabetes management. The phenylboronic acid-functionalized carbon dots offer a promising approach for the development of new glucose sensors .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell .
Biochemical Pathways
Boronic acids are often used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that Methyl 4-boronobenzenesulfonamide could potentially be involved in similar biochemical reactions.
Pharmacokinetics
The compound is described as a solid and is recommended to be stored in an inert atmosphere at 2-8 degrees celsius , which may suggest certain stability and solubility characteristics.
Result of Action
The potential involvement of this compound in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of carbon–carbon bonds .
Action Environment
The compound is recommended to be stored in an inert atmosphere at 2-8 degrees celsius , suggesting that temperature and atmospheric conditions could potentially impact its stability and efficacy.
properties
IUPAC Name |
[4-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQOQZHSIBBHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656972 | |
| Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226396-31-2 | |
| Record name | [4-(Methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Methylamino)sulphonyl]benzene boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B1452879.png)




![5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452886.png)


![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)
![3-chloro-N-[4-(methylsulfanyl)phenyl]-1-propanesulfonamide](/img/structure/B1452897.png)
![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)